molecular formula C20H19NO B10841488 2-((2-Phenethylphenoxy)methyl)pyridine

2-((2-Phenethylphenoxy)methyl)pyridine

Cat. No.: B10841488
M. Wt: 289.4 g/mol
InChI Key: XVQTWFFAIBVICX-UHFFFAOYSA-N
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Description

2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine is an organic compound that belongs to the class of phenoxy compounds It is characterized by a pyridine ring substituted with a phenoxy group, which is further substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-phenylethanol with 2-bromophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.

    Coupling with Pyridine: The phenoxy intermediate is then coupled with 2-bromomethylpyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is performed in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production methods for 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenylethyl group is attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in water, alkyl halides in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a tool compound in biological studies to understand its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

2-[[2-(2-phenylethyl)phenoxy]methyl]pyridine

InChI

InChI=1S/C20H19NO/c1-2-8-17(9-3-1)13-14-18-10-4-5-12-20(18)22-16-19-11-6-7-15-21-19/h1-12,15H,13-14,16H2

InChI Key

XVQTWFFAIBVICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2OCC3=CC=CC=N3

Origin of Product

United States

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